molecular formula C7H15NO3S B6615779 (Butylsulfinyl)-D-alanine CAS No. 20702-80-1

(Butylsulfinyl)-D-alanine

Cat. No.: B6615779
CAS No.: 20702-80-1
M. Wt: 193.27 g/mol
InChI Key: CBFHOPPJBYHALQ-RLWMBFFFSA-N
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Description

(Butylsulfinyl)-D-alanine is a chiral sulfinamide compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its unique structure, featuring a butylsulfinyl group attached to the D-alanine backbone, makes it a valuable tool in stereoselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylsulfinyl)-D-alanine typically involves the reaction of D-alanine with butylsulfinyl chloride. The process begins with the protection of the amino group of D-alanine, followed by the introduction of the butylsulfinyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, typically argon, to prevent oxidation of the sulfinyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Butylsulfinyl)-D-alanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds depending on the nature of the substituent introduced during the reaction .

Scientific Research Applications

(Butylsulfinyl)-D-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Butylsulfinyl)-D-alanine involves its role as a chiral auxiliary. The butylsulfinyl group provides steric hindrance and electronic effects that influence the stereochemistry of the reactions it participates in. This allows for the selective formation of one enantiomer over the other, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being transformed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butylsulfinyl)-D-alanine is unique due to its specific structure, which combines the properties of a sulfinyl group with the chiral center of D-alanine. This combination provides distinct steric and electronic effects that enhance its utility in stereoselective synthesis compared to other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3-butylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFHOPPJBYHALQ-RLWMBFFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20702-80-1
Record name L-Cysteine, S-butyl-, S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20702-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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